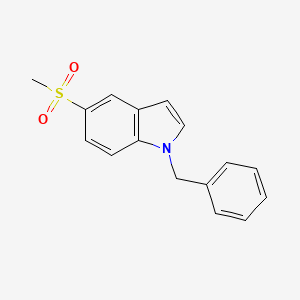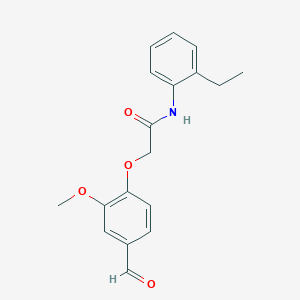
N-(2-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound with a complex structure It is characterized by the presence of an acetamide group, an ethylphenyl group, and a formyl-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps. One common method starts with the reaction of 2-ethylphenylamine with 4-formyl-2-methoxyphenol to form an intermediate. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-ethylphenyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-ethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound’s structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide
- N-(2-ethylphenyl)-2-(4-methyl-2-methoxyphenoxy)acetamide
- N-(2-ethylphenyl)-2-(4-ethoxy-2-methoxyphenoxy)acetamide
Uniqueness
N-(2-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds that may lack the formyl group or have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H19NO4/c1-3-14-6-4-5-7-15(14)19-18(21)12-23-16-9-8-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21) |
InChI Key |
ZXYCUFJUJCEKMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



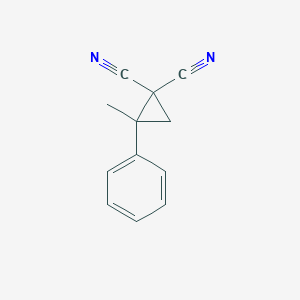
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
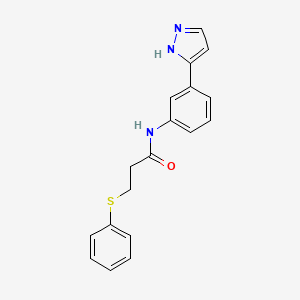
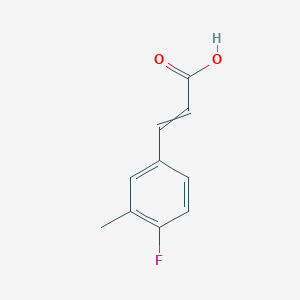
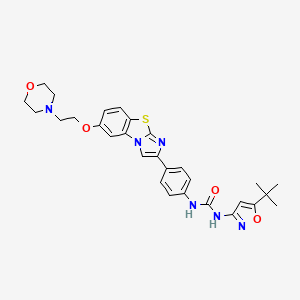
![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)
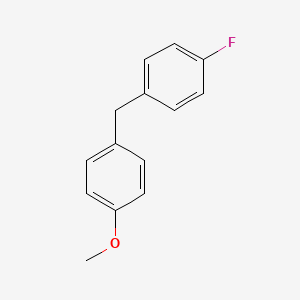
![Dibutyl 3,12-dibromo-16-[2,6-di(propan-2-yl)phenyl]-15,17-dioxo-16-azahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14112905.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
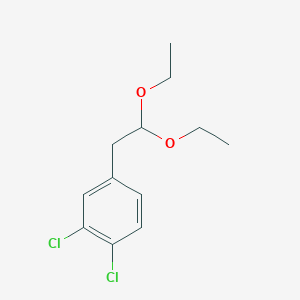
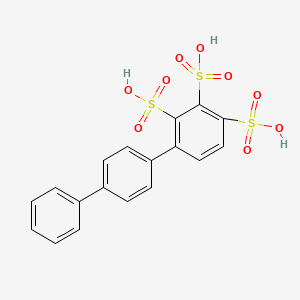
![3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B14112918.png)
